molecular formula C28H34N4O4 B10871427 2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(2-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B10871427
M. Wt: 490.6 g/mol
InChI Key: UJCOZMNLWQABPT-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a methoxyphenoxy group, an azabicyclo octane moiety, and an indole derivative

Preparation Methods

The synthesis of 2-(2-METHOXYPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo octane scaffold, which can be achieved through enantioselective construction or desymmetrization processes starting from achiral tropinone derivatives . The indole derivative is then introduced through a series of condensation and cyclization reactions. Industrial production methods would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the indole and acetohydrazide moieties can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo octane moiety is known to interact with neurotransmitter receptors, while the indole derivative can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific physiological effects.

Properties

Molecular Formula

C28H34N4O4

Molecular Weight

490.6 g/mol

IUPAC Name

N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C28H34N4O4/c1-27(2)13-19-14-28(3,16-27)17-31(19)18-32-21-10-6-5-9-20(21)25(26(32)34)30-29-24(33)15-36-23-12-8-7-11-22(23)35-4/h5-12,19,34H,13-18H2,1-4H3

InChI Key

UJCOZMNLWQABPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=CC=C5OC)C)C

Origin of Product

United States

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